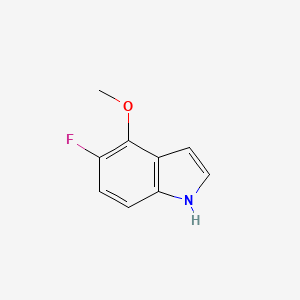

5-Fluoro-4-methoxy-1H-indole

Description

BenchChem offers high-quality 5-Fluoro-4-methoxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-4-methoxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-4-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-6-4-5-11-8(6)3-2-7(9)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYJVASDDMWUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Fischer Indole Synthesis of 5-Fluoro-4-methoxy-1H-indole

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceutical agents.[1] Specifically, indoles featuring substitution patterns such as fluorine and methoxy groups are of significant interest due to their ability to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, technical overview of a robust and strategic approach to the synthesis of 5-Fluoro-4-methoxy-1H-indole via the venerable Fischer indole synthesis.[2] We will dissect the core reaction mechanism, outline a multi-step synthetic pathway from commercially available precursors, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful transformation. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.

Core Principles: The Fischer Indole Synthesis Mechanism

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a powerful acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into the corresponding indole.[2] The reaction proceeds through a fascinating cascade of well-elucidated steps, which are critical to understand for troubleshooting and optimization.

The generally accepted mechanism involves:

-

Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with a carbonyl compound to form an arylhydrazone intermediate.[3]

-

Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer.[4]

-

[3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement, cleaving the weak N-N bond and forming a new C-C bond at the ortho position of the aromatic ring.[2]

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the terminal nitrogen onto the imine carbon forms a five-membered ring aminal intermediate.[4]

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the aromatic indole ring.[3]

The electronic nature of the substituents on the arylhydrazine ring significantly influences the reaction. Electron-donating groups, such as the methoxy group in our target molecule, generally facilitate the key[3][3]-sigmatropic rearrangement step.

Synthetic Strategy for 5-Fluoro-4-methoxy-1H-indole

A logical retrosynthetic analysis of the target molecule identifies two key building blocks: (3-fluoro-4-methoxyphenyl)hydrazine and a two-carbon carbonyl synthon. To yield an indole unsubstituted at the C2 and C3 positions, a common and effective strategy is to use pyruvic acid as the carbonyl partner, which leads to an indole-2-carboxylic acid intermediate. This intermediate can then be readily decarboxylated.

This approach breaks the synthesis down into a manageable three-stage process:

-

Synthesis of the Arylhydrazine: Preparation of (3-fluoro-4-methoxyphenyl)hydrazine from the corresponding aniline.

-

Fischer Indolization: Cyclization of the hydrazine with pyruvic acid to form 5-Fluoro-4-methoxy-1H-indole-2-carboxylic acid.

-

Decarboxylation: Removal of the C2-carboxylic acid group to yield the final product.

Sources

An In-Depth Technical Guide to the Leimgruber-Batcho Synthesis of 5-Fluoro-4-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Leimgruber-Batcho indole synthesis, with a specific focus on its application for the preparation of 5-Fluoro-4-methoxy-1H-indole, a substituted indole of interest in medicinal chemistry. This document delves into the underlying chemical principles, provides a detailed, plausible synthetic protocol, and offers insights into the practical execution of this versatile reaction.

Introduction: The Strategic Advantage of the Leimgruber-Batcho Synthesis

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds. The Leimgruber-Batcho indole synthesis has emerged as a powerful and widely adopted method for the construction of this key heterocycle, often offering significant advantages over the more classical Fischer indole synthesis.[1] Developed in the 1970s, this two-step process begins with the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization to furnish the indole ring.[2]

A key advantage of the Leimgruber-Batcho synthesis lies in its typically high yields and the mild conditions often employed for the reductive cyclization.[1] Furthermore, it provides a direct route to indoles that are unsubstituted at the C2 and C3 positions, a structural motif that can be challenging to achieve via other methods. The regiochemistry of the final indole is unequivocally determined by the substitution pattern of the starting o-nitrotoluene, offering a high degree of predictability and control.[3]

This guide will focus on a proposed synthesis of 5-Fluoro-4-methoxy-1H-indole, a molecule with potential applications in various research and development programs.

The Reaction Mechanism: A Stepwise Look at Indole Formation

The Leimgruber-Batcho synthesis proceeds through a well-established two-stage mechanism:

Stage 1: Enamine Formation

The synthesis initiates with the condensation of an o-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-nitroenamine. The methyl group of the o-nitrotoluene is rendered sufficiently acidic by the electron-withdrawing nitro group to be deprotonated under the reaction conditions. The resulting carbanion then attacks the electrophilic carbon of the formamide acetal, leading to the formation of the enamine intermediate after the elimination of methanol.[4] The addition of a secondary amine, such as pyrrolidine, can accelerate this step.[1]

Stage 2: Reductive Cyclization

The second stage involves the reduction of the nitro group of the enamine intermediate to an amine. This is immediately followed by an intramolecular cyclization, where the newly formed amino group attacks the enamine double bond. Subsequent elimination of the secondary amine (e.g., dimethylamine) from the resulting indoline intermediate yields the aromatic indole ring.[4] A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni/H₂NNH₂), or chemical reduction with reagents like iron in acetic acid or sodium dithionite.[1][3]

Proposed Synthetic Pathway for 5-Fluoro-4-methoxy-1H-indole

The synthesis of 5-Fluoro-4-methoxy-1H-indole via the Leimgruber-Batcho method necessitates the preparation of the key starting material, 2-fluoro-3-methoxy-6-nitrotoluene. A plausible synthetic route is outlined below:

Step 1: Nitration of 2-fluoro-3-methoxytoluene

The synthesis would commence with the nitration of commercially available 2-fluoro-3-methoxytoluene. The directing effects of the fluoro and methoxy groups would need to be carefully considered to achieve the desired regioselectivity for the introduction of the nitro group at the 6-position.

Step 2: Leimgruber-Batcho Indole Synthesis

The resulting 2-fluoro-3-methoxy-6-nitrotoluene would then be subjected to the two-step Leimgruber-Batcho sequence: enamine formation followed by reductive cyclization to yield the target 5-Fluoro-4-methoxy-1H-indole.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis. These protocols are based on established procedures for similar substrates and should be adapted and optimized as necessary.

Synthesis of 2-fluoro-3-methoxy-6-nitrotoluene

Reaction Scheme:

Procedure:

-

To a stirred solution of 2-fluoro-3-methoxytoluene (1.0 eq) in a suitable solvent such as acetic anhydride at 0 °C, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate).

-

Maintain the reaction temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-3-methoxy-6-nitrotoluene.

Synthesis of 5-Fluoro-4-methoxy-1H-indole

Reaction Scheme:

Step A: Enamine Formation

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-fluoro-3-methoxy-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2-1.5 eq) and pyrrolidine (0.2-0.5 eq).

-

Heat the reaction mixture to 110-120 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate as a dark oil or solid. This intermediate is often used in the next step without further purification.

Step B: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran (THF).

-

Carefully add a catalyst, for example, 10% palladium on carbon (5-10 mol%) or Raney nickel.

-

Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours. Alternatively, for Raney nickel, hydrazine hydrate (2-4 eq) can be added portion-wise at room temperature or slightly elevated temperatures.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 5-Fluoro-4-methoxy-1H-indole.

Data Presentation

| Parameter | 2-fluoro-3-methoxy-6-nitrotoluene | 5-Fluoro-4-methoxy-1H-indole |

| Molecular Formula | C₈H₈FNO₃ | C₉H₈FNO |

| Molecular Weight | 185.15 g/mol | 165.17 g/mol |

| Expected Yield | 60-80% (from nitration) | 70-90% (from Leimgruber-Batcho) |

| Physical Appearance | Yellow oil or solid | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents | Soluble in methanol, ethyl acetate, dichloromethane |

Visualization of the Synthetic Workflow and Mechanism

Synthetic Workflow

Sources

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 5-Fluoro-4-methoxy-1H-indole via a Modified Bischler-Möhlau Reaction

This guide provides a comprehensive technical overview for the synthesis of 5-Fluoro-4-methoxy-1H-indole, a substituted indole of interest in medicinal chemistry and drug development. We will explore a strategic application of the Bischler-Möhlau indole synthesis, a classic yet adaptable method for constructing the indole nucleus. This document is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Strategic Overview: Adapting a Classic Synthesis for a Modern Target

The Bischler-Möhlau indole synthesis is a foundational reaction in organic chemistry, traditionally involving the reaction of an α-bromo-acetophenone with an excess of an aniline to form a 2-aryl-indole.[1][2] Despite its long history, the reaction has often been associated with harsh conditions, poor yields, and unpredictable regioselectivity.[1] However, modern advancements, including the use of microwave irradiation, have revitalized this method, allowing for milder conditions and improved outcomes.[1][3]

Our target molecule, 5-Fluoro-4-methoxy-1H-indole, lacks a substituent at the 2-position. This requires a modification of the classical Bischler-Möhlau approach. Instead of an α-bromo-acetophenone, we will utilize an α-bromo-acetaldehyde equivalent, specifically 2-bromoacetaldehyde diethyl acetal. This strategic choice of electrophile is crucial for achieving the desired substitution pattern on the final indole core. The synthesis hinges on the successful reaction between two key precursors: 4-fluoro-3-methoxyaniline and 2-bromoacetaldehyde diethyl acetal .

The Core Mechanism: A Stepwise Electrophilic Cyclization

The reaction mechanism, while seemingly straightforward, involves several key intermediates.[1][2][4] Understanding this pathway is paramount for troubleshooting and optimization. The reaction proceeds through an initial nucleophilic substitution, followed by a second aniline addition, and culminates in an electrophilic cyclization.

-

Initial Alkylation : The synthesis begins with the nucleophilic attack of the aniline derivative (4-fluoro-3-methoxyaniline) on the electrophilic carbon of the α-bromo-acetaldehyde diethyl acetal, displacing the bromide ion.

-

Formation of the Key Intermediate : A second molecule of the aniline condenses with the intermediate from the first step to form a crucial diamino intermediate.

-

Electrophilic Cyclization : The electron-rich aromatic ring of one of the aniline moieties then attacks the other, initiating an intramolecular electrophilic aromatic substitution. This cyclization is often the rate-determining step and can be facilitated by heat or microwave irradiation. The charged aniline serves as a good leaving group.

-

Aromatization : The resulting intermediate quickly undergoes aromatization by losing a proton and the second aniline molecule to form the stable indole ring system.[1][2]

Caption: The reaction mechanism for the modified Bischler-Möhlau synthesis.

Synthesis of Key Starting Materials

The successful synthesis of the target indole is contingent on the availability and purity of its precursors.

Synthesis of 4-Fluoro-3-methoxyaniline

This aniline derivative can be prepared via the catalytic reduction of a corresponding nitro compound. A common route involves the reduction of 2-fluoro-5-nitroanisole.

Protocol:

-

A suspension of 2-fluoro-5-nitroanisole in a suitable solvent like dioxane or ethanol is prepared.

-

A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the suspension.

-

The mixture is subjected to hydrogenation (e.g., under 40 p.s.i. of hydrogen gas) until the uptake of hydrogen ceases.[5]

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield 4-fluoro-3-methoxyaniline.[5]

Synthesis of α-Bromo Ketones/Aldehydes

α-Bromo carbonyl compounds are versatile intermediates.[6] While 2-bromoacetaldehyde diethyl acetal is commercially available, understanding the synthesis of α-bromo ketones is valuable. The direct α-bromination of ketones is a common method, which can be performed under acidic or basic conditions.[6] For instance, the use of a hydrogen peroxide-hydrobromic acid system in dioxane is an effective method for brominating acetophenones.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of 5-Fluoro-4-methoxy-1H-indole

This protocol leverages microwave irradiation to improve reaction times and yields, a significant improvement over traditional heating methods that often require harsh conditions.[3][9]

| Parameter | Value | Rationale |

| Aniline Reactant | 4-Fluoro-3-methoxyaniline | The core aromatic amine for indole formation. |

| Carbonyl Reactant | 2-Bromoacetaldehyde diethyl acetal | Provides the C2 and C3 atoms of the indole ring without a C2-substituent. |

| Stoichiometry | Aniline:Carbonyl (2:1 to 3:1) | Excess aniline acts as both reactant and solvent, driving the reaction forward.[1][9] |

| Solvent | Dimethylformamide (DMF) (catalytic) | A few drops can facilitate the reaction.[3][9] |

| Irradiation Power | 300-600 W | Typical power range for microwave-assisted organic synthesis. |

| Reaction Time | 1-5 minutes | Significantly reduced compared to conventional heating.[3][9] |

| Temperature | 100-150 °C | Controlled by the microwave reactor settings. |

| Expected Yield | 50-75% | Dependent on purity of starting materials and purification efficiency. |

Step-by-Step Methodology

-

Reaction Setup : In a microwave-safe reaction vessel, combine 4-fluoro-3-methoxyaniline (2.0 equivalents) and 2-bromoacetaldehyde diethyl acetal (1.0 equivalent).

-

Addition of Catalyst : Add 3-5 drops of dimethylformamide (DMF) to the mixture.[3]

-

Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 1-5 minutes at a power of 600 W.[3] The internal temperature should be monitored and maintained around 120-140 °C.

-

Cooling and Quenching : After irradiation, allow the vessel to cool to room temperature. Carefully unseal the vessel in a fume hood.

-

Work-up : Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 5-Fluoro-4-methoxy-1H-indole.

Caption: A streamlined workflow for the synthesis of the target indole.

Challenges and Field-Proven Insights

The primary challenge in Bischler-Möhlau type syntheses is managing regioselectivity, especially with substituted anilines.[10] While the substitution pattern of 4-fluoro-3-methoxyaniline generally directs cyclization favorably, the formation of isomeric byproducts is possible.

-

Insight on Regioselectivity : The electron-donating methoxy group and the electron-withdrawing fluoro group influence the sites of electrophilic attack. Milder reaction conditions, as afforded by microwave synthesis, can enhance regioselectivity compared to harsh thermal methods.[10]

-

Troubleshooting Low Yields : Low yields can often be traced back to impure starting materials or incomplete reaction. Ensure the aniline is pure and the bromoacetal has not degraded. Increasing the reaction time in the microwave in small increments may improve conversion.

-

Managing Byproducts : The excess aniline used in the reaction must be thoroughly removed during work-up and purification. The initial acid wash is critical for this purpose. Careful column chromatography is essential to separate the desired product from any unreacted starting materials or isomeric side products.

Conclusion

The modified Bischler-Möhlau synthesis offers a viable and efficient route to 5-Fluoro-4-methoxy-1H-indole, a valuable building block for drug discovery. By understanding the underlying mechanism and leveraging modern techniques such as microwave-assisted synthesis, researchers can overcome the historical limitations of this classic reaction. This guide provides a robust framework for the successful synthesis and purification of this target molecule, grounded in both established chemical principles and practical, field-tested insights.

References

- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC. (n.d.).

- Bischler–Möhlau indole synthesis - Wikipedia. (n.d.).

- In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery - Benchchem. (n.d.).

- Bischler-Möhlau indole synthesis - chemeurope.com. (n.d.).

- A Step-by-Step Guide to the Synthesis of Indole Derivatives: Application Notes and Protocols - Benchchem. (n.d.).

- Synthesis of 4-fluoro-3-methoxyaniline - PrepChem.com. (n.d.).

- α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.).

- A Comparative Guide to Indole Synthesis: An Analysis of Key Cyclization Methodologies - Benchchem. (n.d.).

- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - PMC. (n.d.).

- Bischler Indole Synthesis - ResearchGate. (2016, March 24).

- (PDF) Bischler Indole Synthesis - ResearchGate. (2019, November 15).

- CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents. (n.d.).

- Technical Support Center: Synthesis of 5-Methoxyindoles - Benchchem. (n.d.).

Sources

- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 8. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Chemical properties of 5-Fluoro-4-methoxy-1H-indole

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Fluoro-4-methoxy-1H-indole

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 5-Fluoro-4-methoxy-1H-indole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules.[1] The strategic incorporation of a fluorine atom and a methoxy group onto this core imparts unique physicochemical properties that can be exploited to enhance pharmacokinetic and pharmacodynamic profiles.[2] This document details the molecule's electronic structure, predicted spectroscopic characteristics, a plausible synthetic route with detailed protocols, and its anticipated chemical reactivity. The discussion is framed within the context of modern drug development, providing researchers with the foundational knowledge required to effectively utilize this scaffold in their research endeavors.

Introduction: The Strategic Value of Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[3][4] Its electron-rich nature makes it a versatile template for chemical modification.[5][6] The specific properties of an indole-based drug candidate are profoundly influenced by the nature and position of its substituents.

The subject of this guide, 5-Fluoro-4-methoxy-1H-indole, combines two of the most impactful substituents used in modern drug design:

-

The Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent at the C4 position significantly increases the electron density of the benzene portion of the indole ring, enhancing its reactivity toward electrophiles.[7] This electronic modulation can influence binding interactions with biological targets and alter the molecule's overall polarity.

-

The Fluorine Atom (-F): Fluorine's unique properties, including its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the C-F bond, make it an invaluable tool for fine-tuning molecular properties.[8][9] Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability, which are critical for bioavailability.[10][11]

The combination of these two groups on the indole scaffold creates a molecule with a unique electronic and steric profile, making 5-Fluoro-4-methoxy-1H-indole a promising starting point for the development of novel therapeutics.

Synthesis and Characterization

While specific literature detailing the synthesis of 5-Fluoro-4-methoxy-1H-indole (CAS: 1227512-37-9) is not extensively published, a robust synthetic pathway can be proposed based on well-established indole syntheses, such as the Leimgruber-Batcho indole synthesis.[12][13] This method is often preferred in industrial settings due to the accessibility of the required 2-nitrotoluene precursors.[13]

Proposed Synthetic Workflow

The synthesis begins with a commercially available or readily synthesized substituted 2-nitrotoluene, which is converted to an enamine. This intermediate then undergoes a reductive cyclization to form the final indole product.

Detailed Experimental Protocol: Leimgruber-Batcho Synthesis

Causality: This protocol is designed for efficiency and scalability. The use of DMF-DMA provides the necessary carbon for the pyrrole ring, while pyrrolidine catalyzes the enamine formation. The subsequent reductive cyclization is a robust transformation that can be achieved with various reducing agents, with the choice often depending on scale and functional group tolerance.

Step 1: Enamine Formation

-

To a solution of 4-fluoro-3-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (0.2 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The crude enamine intermediate is typically not isolated and is carried directly into the next step.

Step 2: Reductive Cyclization

-

Prepare a separate flask containing a slurry of a reducing agent, such as iron powder (5.0 eq) in acetic acid (10 volumes).

-

Heat the slurry to 60-70 °C.

-

Add the crude enamine solution from Step 1 dropwise to the heated slurry, maintaining the internal temperature below 90 °C.

-

After the addition is complete, heat the mixture to 100 °C and stir for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.

-

Neutralize the filtrate by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-4-methoxy-1H-indole.

Physicochemical and Spectroscopic Properties

The properties of 5-Fluoro-4-methoxy-1H-indole are dictated by its constituent parts. The data presented below combines known values with predictions based on established chemical principles and data from analogous structures.

Physicochemical Data Summary

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 1227512-37-9 | [14] |

| Molecular Formula | C₉H₈FNO | Calculated |

| Molecular Weight | 165.17 g/mol | [14] |

| Appearance | Predicted: Off-white to light brown solid | Based on similar indole structures |

| Predicted logP | ~2.5 | Fluorine increases lipophilicity, while the methoxy and N-H groups provide some polarity. |

| Predicted pKa | ~16-17 (N-H proton) | Typical for indole N-H; slightly increased acidity due to the electronegative fluorine. |

Predicted Spectroscopic Data

Causality: Spectroscopic predictions are derived from the electronic effects of the substituents. The electron-donating -OCH₃ group and the electron-withdrawing -F atom create a distinct electronic environment that influences the chemical shifts of nearby protons and carbons. Coupling constants, particularly J(H-F), are highly characteristic.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| ¹H NMR | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | ~8.10 | br s | - | Typical for indole N-H proton. | |

| H-2 | ~7.25 | t | J ≈ 2.5 | Coupled to H-3 and N-H. | |

| H-3 | ~6.60 | t | J ≈ 2.0 | Shielded position, typical for indole C3-H.[6] | |

| H-6 | ~6.95 | dd | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5 | Ortho coupling to H-7 and meta coupling to fluorine. | |

| H-7 | ~7.15 | t | J(H-H) ≈ 9.0, J(H-F) ≈ 9.0 | Ortho coupling to H-6 and ortho coupling to fluorine. | |

| -OCH₃ | ~3.90 | s | - | Typical chemical shift for an aryl methoxy group. | |

| ¹³C NMR | Position | Predicted δ (ppm) | |||

| C-2 | ~124.5 | ||||

| C-3 | ~102.0 | Electron-rich C3 position of indole.[15] | |||

| C-3a | ~127.0 | ||||

| C-4 | ~140.0 | d | J(C-F) ≈ 12-15 | Directly attached to methoxy, deshielded. | |

| C-5 | ~154.0 | d | J(C-F) ≈ 240-250 | Directly attached to fluorine, large C-F coupling. | |

| C-6 | ~105.0 | d | J(C-F) ≈ 20-25 | Shielded by methoxy, coupled to fluorine. | |

| C-7 | ~112.0 | d | J(C-F) ≈ 4-6 | Coupled to fluorine. | |

| C-7a | ~131.5 | ||||

| -OCH₃ | ~56.0 |

Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹ (sharp): N-H stretch. The sharpness indicates free N-H, while broadening would suggest hydrogen bonding.[16]

-

~3100-3000 cm⁻¹ (m): Aromatic C-H stretch.

-

~1260 cm⁻¹ (s): Aryl ether C-O stretch, characteristic of the methoxy group.[17]

-

~1200 cm⁻¹ (s): C-F stretch.

Mass Spectrometry (MS):

-

Expected [M]⁺: m/z 165. The molecular ion peak should be prominent.

-

Key Fragmentation: Loss of CH₃ (m/z 150), followed by loss of CO (m/z 122), a common fragmentation pathway for methoxy-substituted aromatics.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Fluoro-4-methoxy-1H-indole is a nuanced interplay between the inherent nucleophilicity of the indole core and the directing effects of its substituents.

Note: A placeholder image "indole_structure.png" is used in the DOT script. In a real application, this would be the chemical structure of 5-Fluoro-4-methoxy-1H-indole.

Key Reactivity Insights:

-

Electrophilic Aromatic Substitution: The C3 position is the most nucleophilic and the primary site for reactions like Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations.[4][15] The electron-donating 4-methoxy group further activates the ring system, potentially increasing the rate of these reactions compared to unsubstituted indole.

-

N-H Reactivity: The indole nitrogen is not basic but can be deprotonated by strong bases (e.g., NaH, BuLi) to form an indolyl anion.[6] This anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or acyl chlorides, providing a straightforward route to N-substituted derivatives.

-

Benzene Ring Substitution: While the pyrrole ring is more reactive, the benzene ring can undergo electrophilic substitution under forcing conditions. The 4-methoxy group is a powerful ortho-, para-director, while the 5-fluoro group is a deactivating ortho-, para-director. The primary sites for further substitution on the benzene ring would likely be C6 (para to the methoxy and ortho to the fluorine) and C7 (ortho to the methoxy).

Potential Applications in Drug Discovery

The structural and electronic features of 5-Fluoro-4-methoxy-1H-indole make it a highly attractive scaffold for medicinal chemistry programs.

-

Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds within the ATP-binding pocket. The indole N-H can act as a hydrogen bond donor. The fluoro and methoxy groups can be used to occupy hydrophobic pockets and modulate solubility and cell permeability.

-

CNS Agents: Lipophilicity and metabolic stability are critical for drugs targeting the central nervous system (CNS).[10] The fluorine atom can enhance brain penetration by increasing lipophilicity and can block metabolic degradation, potentially increasing the half-life of a drug candidate.[2][11]

-

Antiviral and Antimicrobial Agents: The indole scaffold is present in many antiviral and antimicrobial compounds.[18] The specific substitution pattern of 5-Fluoro-4-methoxy-1H-indole allows for diverse functionalization at the C3 or N1 positions to optimize activity against various pathogens.

Conclusion

5-Fluoro-4-methoxy-1H-indole represents a strategically designed molecular scaffold that leverages the synergistic effects of fluorine and methoxy substitution on the privileged indole core. Its unique electronic properties, predictable reactivity, and amenability to established synthetic protocols make it a valuable building block for the discovery of novel therapeutics. This guide provides the fundamental chemical knowledge and practical protocols to empower researchers to explore the full potential of this promising compound in their drug discovery efforts.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- IntechOpen. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.

- ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry.

- ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.

- MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

- Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions.

- Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis.

- PMC. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.

- Wikipedia. (n.d.). Indole.

- Unknown. (n.d.). Synthesis and Chemistry of Indole.

- PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.

- ACS Publications. (n.d.). Biological Matching of Chemical Reactivity: Pairing Indole Nucleophilicity with Electrophilic Isoprenoids.

- Benchchem. (n.d.). Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Application Notes and Protocols.

- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol.

- CymitQuimica. (n.d.). 5-Fluoro-4-methoxy-1H-indole.

- Sigma-Aldrich. (n.d.). 4-Fluoro-5-methoxy-2-methyl-1H-indole.

- TSI Journals. (2010, July 21). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles.

- Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- Semantic Scholar. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.

- PMC - NIH. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery.

- Unknown. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. safrole.com [safrole.com]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. tsijournals.com [tsijournals.com]

- 13. diva-portal.org [diva-portal.org]

- 14. 5-Fluoro-4-methoxy-1H-indole | CymitQuimica [cymitquimica.com]

- 15. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of 5-Fluoro-4-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Fluoro-4-methoxy-1H-indole. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and empirical data from structurally analogous compounds—namely 4-methoxy-1H-indole and 5-fluoro-1H-indole—to provide a robust and scientifically-grounded prediction of its spectral characteristics. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by facilitating the identification, characterization, and structural elucidation of this and related compounds. Included are detailed predictions of chemical shifts and coupling constants, a discussion of the underlying substituent effects, standardized experimental protocols for data acquisition, and illustrative diagrams of key NMR correlations.

Introduction: The Significance of Substituted Indoles

Indole and its derivatives are of paramount importance in the pharmaceutical sciences, forming the core scaffold of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic introduction of substituents, such as fluorine and methoxy groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. A fluorine atom can enhance metabolic stability and binding affinity, while a methoxy group can modulate electronic properties and solubility. Understanding the precise structure and electronic environment of these substituted indoles is crucial for rational drug design, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the specific case of 5-Fluoro-4-methoxy-1H-indole, a molecule of interest in synthetic and medicinal chemistry.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Fluoro-4-methoxy-1H-indole is derived from the analysis of substituent effects on the indole ring. The electron-donating methoxy group at the C4 position and the electron-withdrawing, yet π-donating, fluorine atom at the C5 position create a unique electronic environment that influences the chemical shifts and coupling constants of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 5-Fluoro-4-methoxy-1H-indole

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (N-H) | 8.1 - 8.3 | br s | - |

| H2 | 7.1 - 7.3 | t | J(H2,H3) ≈ 2.5-3.0, J(H2,H1) ≈ 2.0-2.5 |

| H3 | 6.4 - 6.6 | dd | J(H3,H2) ≈ 2.5-3.0, J(H3,H1) ≈ 2.0-2.5 |

| H6 | 6.8 - 7.0 | dd | J(H6,H7) ≈ 8.5-9.0, J(H6,F5) ≈ 9.0-10.0 |

| H7 | 7.0 - 7.2 | d | J(H7,H6) ≈ 8.5-9.0 |

| 4-OCH₃ | 3.8 - 4.0 | s | - |

Predicted in CDCl₃ at 400 MHz.

Rationale for Predicted ¹H Chemical Shifts and Coupling Constants

-

H1 (N-H): The indole N-H proton typically appears as a broad singlet in the downfield region due to its acidic nature and moderate rate of exchange.

-

H2 and H3: These protons on the pyrrole ring are influenced by the overall electron density of the indole system. Their chemical shifts are predicted to be in the typical range for indole protons, with their characteristic small coupling to each other.

-

H6 and H7: The protons on the benzene ring are significantly affected by the substituents. The methoxy group at C4 is electron-donating, which would typically shield the aromatic protons. However, the adjacent electron-withdrawing fluorine at C5 will have a deshielding effect, particularly on the ortho proton H6. The coupling between H6 and H7 is a typical ortho coupling. A large coupling between H6 and the fluorine at C5 is also expected.

-

4-OCH₃: The methoxy protons will appear as a sharp singlet in the typical region for aryl methyl ethers[1].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is highly sensitive to the electronic effects of substituents. The predictions below are based on the known effects of methoxy and fluoro groups on the chemical shifts of aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5-Fluoro-4-methoxy-1H-indole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 123 - 125 |

| C3 | 101 - 103 |

| C3a | 128 - 130 |

| C4 | 145 - 147 (d, ¹J(C,F) ≈ 240-250 Hz) |

| C5 | 155 - 157 (d, ²J(C,F) ≈ 10-15 Hz) |

| C6 | 108 - 110 (d, ²J(C,F) ≈ 20-25 Hz) |

| C7 | 111 - 113 (d, ³J(C,F) ≈ 4-6 Hz) |

| C7a | 131 - 133 |

| 4-OCH₃ | 55 - 57 |

Predicted in CDCl₃ at 100 MHz.

Rationale for Predicted ¹³C Chemical Shifts

-

C2, C3, C3a, C7a: These carbons of the core indole scaffold are predicted based on typical values for substituted indoles.

-

C4: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling (¹J(C,F)) and will be significantly deshielded.

-

C5: The carbon bearing the methoxy group will be deshielded. It will also show a smaller two-bond coupling to the fluorine atom.

-

C6 and C7: These carbons will be influenced by both the fluorine and methoxy groups, with their chemical shifts and carbon-fluorine coupling constants being key indicators of the electronic distribution in the benzene ring.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR data for the structural confirmation of 5-Fluoro-4-methoxy-1H-indole, the following experimental workflow is recommended.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the solid sample.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can affect chemical shifts, so consistency is key.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

Recommended NMR Experiments

A suite of 1D and 2D NMR experiments should be performed for complete and unambiguous structural assignment.

-

1D ¹H NMR: To determine proton chemical shifts, multiplicities, and coupling constants.

-

1D ¹³C{¹H} NMR: To determine carbon chemical shifts.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which can help in confirming the regiochemistry of the substituents.

Visualization of Key NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the expected key correlations from 2D NMR experiments.

Figure 1: Molecular structure of 5-Fluoro-4-methoxy-1H-indole with atom numbering.

Figure 2: Predicted ¹H-¹H COSY correlations for 5-Fluoro-4-methoxy-1H-indole.

Figure 3: Key predicted ¹H-¹³C HMBC correlations for 5-Fluoro-4-methoxy-1H-indole.

Conclusion

This technical guide provides a detailed and well-supported prediction of the ¹H and ¹³C NMR spectral data for 5-Fluoro-4-methoxy-1H-indole. By leveraging data from analogous compounds and fundamental NMR principles, this document serves as a practical tool for the identification and structural verification of this and related substituted indoles. The provided experimental protocols and correlation diagrams offer a roadmap for researchers to obtain and interpret their own high-quality NMR data, thereby advancing research in medicinal chemistry and drug discovery.

References

-

PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroindole. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- MDPI. (2020, November 6). Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds. Molecules, 25(21), 5202.

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 5-Fluoro-4-methoxy-1H-indole

Multinuclear NMR Elucidation of 5-Fluoro-4-methoxy-1H-indole: A Technical Guide for Drug Discovery Applications

Executive Summary & Context in Drug Discovery

The precise structural verification of functionalized indoles is a cornerstone of modern neuropsychiatric drug development. Substituted indole cores, particularly those bearing methoxy and fluoro groups, are extensively utilized in the synthesis of neuroplastogens, serotonergic agents, and1[1]. The integration of a fluorine atom not only modulates the compound's lipophilicity and metabolic half-life but also serves as a critical biological tracer. Furthermore,

This whitepaper outlines the robust analytical framework required to fully elucidate the

Causal Spin Dynamics & Heteronuclear Coupling

In 5-fluoro-4-methoxy-1H-indole, the introduction of a spin-½

Diagnostic Signal Topologies

-

The H-6 and H-7 System: The proton at position 6 is subject to strong ortho coupling from both the adjacent fluorine at C-5 (

) and the neighboring H-7 proton ( -

Through-Space Methoxy Coupling: A hallmark diagnostic feature of this molecule is the long-range coupling between the highly electronegative C-5 fluorine and the adjacent C-4 methoxy group. Despite being 5 bonds apart, steric proximity allows for a through-space interaction that splits the typically invariant methoxy singlet into a fine doublet (

)[1].

/ Interactions

Because of direct orbital overlap, the

Caption: Spin-Spin coupling network mapping critical 1H and 19F interaction nodes and expected J-values.

Step-by-Step Acquisition Methodology

To ensure absolute trustworthiness in your structural characterization, every NMR acquisition must operate as a self-validating system. The following protocol provides a reproducible pipeline designed to maximize signal resolution while circumventing localized B0-inhomogeneities.

Protocol: Multinuclear NMR Acquisition

-

Sample Preparation (Self-Validation: Line-width protection): Dissolve 15-20 mg of the compound in 0.6 mL of high-purity deuterated solvent (e.g.,

or -

Probe Tuning & Matching (ATMA): Insert the sample into the magnet. Conduct independent tuning and matching for

, -

Gradient Shimming: Execute 3D gradient shimming (e.g., TopShim) along the Z-axis. Validate the shimming quality by ensuring the residual solvent

peak maintains a Full-Width at Half-Maximum (FWHM) of - Pulse Execution: Load a standard 1D single-pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to prevent longitudinal saturation. Acquire 16 to 32 scans.

-

Pulse Execution: Load a

-

Processing Pipeline: Apply an exponential window function prior to Fourier Transform (FT). Use a Line Broadening (LB) factor of

for

Caption: Step-by-step multinuclear NMR acquisition and data processing workflow.

Quantitative Data Summaries

The predicted NMR shifts and coupling constants for 5-Fluoro-4-methoxy-1H-indole are aggregated below. These assignments are benchmarked against experimentally validated motif analogues retrieved from pharmaceutical patent filings[1] and rigorous spectral data observed in closely related fluorinated indoles[3].

Table 1:

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |

| NH (1) | 8.00 - 8.50 (in CDCl3) | br s | 1H | - |

| H-2 | 7.10 - 7.30 | dd or m | 1H | |

| H-3 | 6.40 - 6.60 | dd or m | 1H | |

| H-6 | 6.80 - 7.10 | dd | 1H | |

| H-7 | 7.00 - 7.20 | dd | 1H | |

| -OCH | 4.00 - 4.15 | d | 3H |

Table 2:

| Position | Chemical Shift ( | Multiplicity | Expected C-F Coupling ( |

| C-5 (C-F) | 150.0 - 155.0 | d | |

| C-4 (-OCH | 140.0 - 145.0 | d | |

| C-6 | 106.0 - 112.0 | d | |

| C-7 | 105.0 - 110.0 | d | |

| C-3a | 115.0 - 120.0 | d | |

| C-7a | 130.0 - 135.0 | s / d | |

| C-2 | 124.0 - 126.0 | s | - |

| C-3 | 100.0 - 102.0 | s | - |

| -OCH | 59.0 - 61.0 | s |

References

1.[1] Title: US20250101038A1 - Compounds - Google Patents Source: google.com URL: 2.[3] Title: Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water Source: semanticscholar.org URL: 3.[2] Title: A suite of 19F based relaxation dispersion experiments to assess biomolecular motions Source: nih.gov URL:

Sources

Investigative Workflow for Characterizing the Biological Activity of 5-Fluoro-4-methoxy-1H-indole

An In-Depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in biologically active compounds.[1][2] Strategic modifications, such as fluorination and methoxylation, are known to significantly enhance pharmacological properties, including metabolic stability, target affinity, and bioavailability.[3][4] This guide presents a comprehensive, hypothesis-driven workflow for the systematic evaluation of a novel chemical entity: 5-Fluoro-4-methoxy-1H-indole. From the perspective of a senior application scientist, we eschew a rigid template in favor of a logical, multi-phase investigative process. This document outlines the rationale behind experimental choices, provides detailed, self-validating protocols, and establishes a framework for moving from broad phenotypic observation to specific target identification and mechanistic validation. The ultimate objective is to provide researchers and drug development professionals with a robust blueprint for characterizing the therapeutic potential of this and other novel indole derivatives.

Phase I: Foundational Bioactivity and Cytotoxicity Profiling

The initial step in characterizing any novel compound is to ascertain its fundamental impact on cell viability. Given that numerous indole derivatives exhibit potent anti-proliferative effects, a broad cytotoxicity screen is the logical starting point.[5] This establishes a foundational dataset, revealing potential therapeutic windows and guiding the direction of subsequent, more targeted investigations.

Rationale for Experimental Design

We begin with a diverse panel of human cancer cell lines to maximize the chances of observing a biological effect and to gain early insights into potential cancer-type selectivity. The inclusion of a non-transformed cell line (e.g., HEK293) is critical for a preliminary assessment of selectivity; a compound that is broadly cytotoxic to both cancerous and normal cells has a lower therapeutic potential.[6] The MTT assay is selected as the primary screening method due to its robustness, high-throughput compatibility, and well-established protocol, which measures mitochondrial metabolic activity as a proxy for cell viability.[7]

Experimental Protocol: MTT-Based Cell Viability Assay

-

Cell Seeding: Plate cells from the selected panel (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma, and HEK293 embryonic kidney cells) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of 5-Fluoro-4-methoxy-1H-indole in DMSO. Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Cell Treatment: Remove the existing medium from the cell plates and add 100 µL of the medium containing the various compound concentrations. Include wells with DMSO-only medium as a vehicle control and wells with untreated medium as a negative control.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) for 5-Fluoro-4-methoxy-1H-indole |

| HCT-116 | Colorectal Carcinoma | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 12.8 |

| A549 | Lung Carcinoma | 8.1 |

| HEK293 | Normal Embryonic Kidney | > 100 |

This table presents hypothetical data for illustrative purposes.

Workflow Visualization: Cytotoxicity Screening

Caption: High-level workflow for initial cytotoxicity screening.

Phase II: Hypothesis-Driven Target Identification

Following the observation of selective cytotoxicity, the crucial next step is to identify the molecular target(s) through which 5-Fluoro-4-methoxy-1H-indole exerts its effects.[8][9] An effective strategy combines computational prediction based on structural analogy with empirical, unbiased screening methods.

Rationale for Target Class Prediction

The structure of 5-Fluoro-4-methoxy-1H-indole provides clues to its potential targets.

-

Protein Kinases: The indole scaffold is a common feature in numerous ATP-competitive kinase inhibitors.[10] The methoxy group, in particular, has been featured in potent inhibitors of kinases like CK1δ.[10]

-

Serotonin (5-HT) Receptors: Methoxyindoles are well-known ligands for serotonin receptors, and halogenation can further modulate this activity.[3][11]

-

Other Targets: The indole ring is versatile and can interact with various other targets, including enzymes like lipoxygenases (ALOX) and structural proteins like tubulin.[12][13]

Approach 1: Broad, Unbiased Target Identification via DARTS

To avoid bias toward a predicted target class, we propose the Drug Affinity Responsive Target Stability (DARTS) technique.[14][15] DARTS is a powerful, label-free method that identifies target proteins from a complex cell lysate based on the principle that small molecule binding increases a protein's thermodynamic stability and thus its resistance to proteolysis.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Lysate Preparation: Culture a sensitive cell line (e.g., HCT-116) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors. Clarify the lysate by centrifugation and determine the total protein concentration.

-

Compound Incubation: In separate tubes, incubate aliquots of the cell lysate (e.g., 1 mg total protein) with either 5-Fluoro-4-methoxy-1H-indole (at 10x its IC₅₀) or a vehicle control (DMSO) for 1 hour at room temperature.

-

Protease Digestion: Add a broad-spectrum protease, such as pronase, to each tube at a predetermined optimal concentration. Incubate for a specific time (e.g., 30 minutes) at room temperature to allow for protein digestion.

-

Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.

-

Gel Electrophoresis: Separate the protein digests on a large-format SDS-PAGE gel.

-

Visualization: Stain the gel with a high-sensitivity protein stain (e.g., Coomassie Blue or silver stain).

-

Band Excision and Identification: Carefully compare the lanes for the compound-treated and vehicle-treated samples. Identify protein bands that are present or significantly more intense in the compound-treated lane. Excise these bands from the gel.

-

Mass Spectrometry: Subject the excised gel bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s).

Workflow Visualization: DARTS Protocol

Caption: Workflow for unbiased target ID using DARTS.

Approach 2: Targeted Screening via In Vitro Kinase Assay

Concurrently, a direct test of the kinase inhibitor hypothesis is warranted. Submitting the compound to a commercial kinase profiling service provides rapid and quantitative data across a broad swath of the human kinome.

Experimental Protocol: In Vitro Radiometric Kinase Assay (e.g., HotSpot™)

-

Compound Submission: Provide the compound to a contract research organization (CRO) offering kinase screening services.[16]

-

Assay Execution: The CRO will perform a radiometric kinase assay. In brief, a specific kinase, its substrate (protein or peptide), and cofactors are incubated with [γ-³³P]-ATP in the presence of the test compound (typically at a concentration of 1 or 10 µM).

-

Phosphorylation Measurement: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted [γ-³³P]-ATP is washed away.

-

Signal Detection: The radioactivity retained on the filter, which is directly proportional to the kinase activity, is measured using a scintillation counter.

-

Data Analysis: The activity in the presence of the compound is compared to a vehicle control (DMSO) to calculate the percent inhibition. A follow-up IC₅₀ determination is performed for any kinases showing significant inhibition (>50%).

Data Presentation: Kinase Inhibition Profile

Table 2a: Single-Point Inhibition Screen (10 µM)

| Kinase Target | Kinase Family | % Inhibition |

|---|---|---|

| CDK2/CycA | CMGC | 8% |

| ERK2 (MAPK1) | CMGC | 92% |

| PIM1 | CAMK | 75% |

| VEGFR2 | Tyrosine Kinase | 15% |

Table 2b: IC₅₀ Determination for Hits

| Kinase Target | IC₅₀ (µM) |

|---|---|

| ERK2 (MAPK1) | 0.25 |

| PIM1 | 1.8 |

This table presents hypothetical data for illustrative purposes.

Phase III: Cellular Target Engagement and Mechanistic Validation

Identifying a protein that binds to the compound is a critical milestone, but it is not sufficient. The final phase of this initial characterization must confirm that the compound engages its putative target within a live cellular environment and modulates the downstream signaling pathway as predicted.[17] Assuming ERK2 was identified as a primary target, the following workflow would validate this finding.

Rationale for Experimental Design

Western blotting is the gold-standard technique for interrogating the status of cell signaling pathways.[18] By measuring the phosphorylation level of a target kinase and its direct substrates, we can directly observe the compound's inhibitory effect in a cellular context. A reduction in the phosphorylation of ERK (p-ERK) and its substrate RSK, without a change in total protein levels, would provide strong evidence for on-target activity.

Experimental Protocol: Western Blot for Pathway Modulation

-

Cell Culture and Treatment: Seed HCT-116 cells and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with varying concentrations of 5-Fluoro-4-methoxy-1H-indole (e.g., 0.1, 0.5, 2.5 µM) for 2 hours.

-

Pathway Stimulation: Stimulate the cells with a known upstream activator of the MAPK/ERK pathway, such as Epidermal Growth Factor (EGF), for 15 minutes.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensities to determine the relative change in protein phosphorylation, normalized to the total protein and loading control.

Visualization: Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This technical guide has detailed a logical, multi-stage workflow for the initial characterization of the novel compound 5-Fluoro-4-methoxy-1H-indole. By progressing from broad phenotypic screening to unbiased and targeted protein identification, and culminating in the validation of in-cell target engagement, this process provides a robust foundation for understanding the compound's mechanism of action.

Positive results from this workflow—namely, the identification of a potent and selective interaction with a therapeutically relevant target like ERK2—would position 5-Fluoro-4-methoxy-1H-indole as a promising lead candidate. The subsequent steps in its development would involve a classic design-make-test-analyze (DMTA) cycle for lead optimization, aimed at improving potency, selectivity, and drug-like properties (ADME/Tox).[19] This would be followed by in vivo studies in relevant animal models to assess efficacy and safety, ultimately paving the way for potential preclinical development.

References

-

Šmelcerović, A., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PubMed Central. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

-

Al-Haddad, O., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]

-

Li, Z., et al. (2013). The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules. Available at: [Link]

-

Schoenwaelder, S. M. (2002). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record. Available at: [Link]

-

Al-Mutabagani, L. A., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules. Available at: [Link]

-

Drozd, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Available at: [Link]

-

Blaksksjær, P. (2024). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Vipergen. Available at: [Link]

-

Witulski, B., et al. (2017). Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. Molecules. Available at: [Link]

-

Lomenick, B., et al. (2011). Target Identification with Drug Affinity Responsive Target Stability (DARTS). Current Protocols in Chemical Biology. Available at: [Link]

-

Li, W., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. Available at: [Link]

-

Satała, G., et al. (2025). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. RSC Medicinal Chemistry. Available at: [Link]

-

Moon, S., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

-

Gower, A. (2024). Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. Dotmatics. Available at: [Link]

-

Taylor & Francis. (n.d.). 5-fluorouracil – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

López-Rodríguez, M. L., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2023). In vitro kinase assay v1. protocols.io. Available at: [Link]

-

Variational AI Team. (2025). How to drug a novel target in 500 molecules. Variational AI. Available at: [Link]

-

Plé, P. A., et al. (2005). Method for analyzing signaling networks in complex cellular systems. Proceedings of the National Academy of Sciences. Available at: [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. Available at: [Link]

-

Abouzid, K. M., et al. (2018). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Letters in Drug Design & Discovery. Available at: [Link]

-

Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. RSC Advances. Available at: [Link]

-

Wu, S., et al. (2011). 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione. Acta Crystallographica Section E. Available at: [Link]

-

Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society. Available at: [Link]

-

Toettcher, J. E., et al. (2019). Techniques for Studying Decoding of Single Cell Dynamics. Frontiers in Cell and Developmental Biology. Available at: [Link]

-

National Library of Medicine. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PubMed. Available at: [Link]

-

Cihan-Üstündağ, G., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie. Available at: [Link]

-

Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Available at: [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. drughunter.com. Available at: [Link]

-

Lagattuta, C. (2026). Biochemists establish new method for identifying pharmaceutical candidates faster. UC Santa Cruz News. Available at: [Link]

-

Butini, S., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available at: [Link]

-

D4 Pharma. (2021). A new workflow for drug discovery bypasses current inefficiencies. d-4pharma.com. Available at: [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. reactionbiology.com. Available at: [Link]

-

Johnson, T. A., et al. (2025). Discovery of Clinical Candidate... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. bellbrooklabs.com. Available at: [Link]

-

Naghipour, S., et al. (2024). Comparative analysis of single-cell pathway scoring methods and a novel approach. NAR Genomics and Bioinformatics. Available at: [Link]

-

Shih, C., et al. (2010). I-387, a Novel Antimitotic Indole, Displays a Potent In vitro and In vivo Antitumor Activity with Less Neurotoxicity. Molecular Cancer Therapeutics. Available at: [Link]

-

Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. celtarys.com. Available at: [Link]

-

Majirská, M., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Drug Discovery Workflow - What is it? [vipergen.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK [mdpi.com]

- 11. Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. variational.ai [variational.ai]

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of 5-Fluoro-4-methoxy-1H-indole

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2] The strategic introduction of a fluorine atom and a methoxy group can significantly modulate a molecule's physicochemical and pharmacological properties, often enhancing metabolic stability, bioavailability, and target affinity.[3][4][5] This guide presents a comprehensive framework of in vitro assay protocols designed to elucidate the biological activity of 5-Fluoro-4-methoxy-1H-indole. We provide detailed, step-by-step methodologies for characterizing its potential as a modulator of serotonergic pathways, an enzyme inhibitor, and an antiproliferative agent. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices, thereby empowering researchers in drug discovery and chemical biology to thoroughly profile this and related compounds.

Introduction: The Rationale for Profiling 5-Fluoro-4-methoxy-1H-indole